铌酸镁

描述

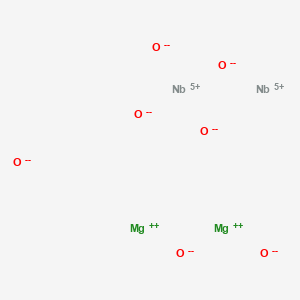

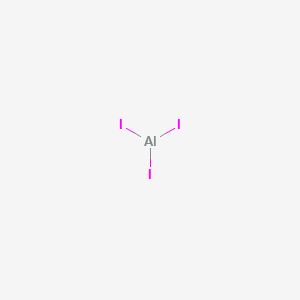

Magnesium niobate is a complex perovskite oxide material . It is composed of magnesium (Mg), and niobium (Nb) elements and is typically represented by the chemical formula MgNb2O6 . It has been used to make piezoelectric microcantilever sensors .

Synthesis Analysis

Magnesium based niobium oxides (Mg–Nb–O) were prepared by solid-state reactions . Stoichiometric mixtures of the precursor materials MgO, Nb2O5 and/ or metallic Nb were annealed for the syntheses which revealed the effect of temperature on phase formation, reaction kinetics and heat of reaction .Molecular Structure Analysis

The formation of MgNb2O6 phase of powder samples is determined from the XRD . Average lattice constants of MgNb2O6 ceramic sample are measured from XRD data .Chemical Reactions Analysis

The formation of MgNb2O6, Mg4Nb2O9, and Mg3Nb6O11 compounds towards pure phases rather complicated due to multistep reactions . The heat of formation of the solid-state reaction obtained to be minimum (93 kJ/mol) for MgNb2O6 synthesis and corresponding heat of formation were estimated to be 140 and 190 kJ/mol for Mg4Nb2O9 and Mg3Nb6O11 compounds respectively .Physical And Chemical Properties Analysis

Magnesium niobate is insoluble in water . The photoluminescence spectra show a broad blue emission band centered at 426 nm and the band gap energy is 2.19 eV as measured by UV–Vis spectroscopy using Tauc equation .科学研究应用

医学超声成像

铌酸镁与钛酸铅(PMN-PT)结合后,形成单晶,已成功应用于医学超声成像 . 这些晶体比传统的压电陶瓷具有更好的性能,从而使超声换能器具有增强的成像能力(宽带宽和更高的灵敏度) .

压电微悬臂传感器

铌酸镁铅已被用于制造压电微悬臂传感器 . 这些传感器可用于各种领域,包括医学诊断、化学分析和机械传感。

化学反应中的催化剂

包括铌酸镁在内的镁基铌氧化物(Mg–Nb–O)已通过固相反应制备,以了解过渡金属氧化物作为促进剂/催化剂在实际应用中的功能 .

储氢

铌酸镁因其在储氢方面的潜在应用而受到研究 . 这是氢经济发展的重要一步,由于其独特的特性,铌酸镁将在其中发挥关键作用。

柔性铁电器件

基于 PMN 的薄膜和纳米复合材料的开发可以为具有高性能和独特功能的柔性铁电器件铺平道路 . 这些器件可用于可穿戴设备、机器人和生物医学植入物等应用。

介电和压电性能

铌酸镁铅-钛酸铅(PMN-PT)单晶比传统的锆钛酸铅(PZT)多晶陶瓷具有更高的介电和压电性能,其机电耦合系数 k33 为 0.9,压电电荷系数 d33 > 1500 pC/N .

作用机制

Target of Action

Magnesium niobate is a compound that primarily targets transition metal oxides, acting as a promoter or catalyst for practical applications . It is synthesized to understand the function of transition metal oxides .

Mode of Action

The interaction of magnesium niobate with its targets involves solid-state reactions . Magnesium niobate is prepared in different conditions, with some forms preferring a reducing environment . The synthesis process reveals the effect of temperature on phase formation, reaction kinetics, and heat of reaction .

Biochemical Pathways

The biochemical pathways affected by magnesium niobate involve the formation of magnesium-based oxides (Mg–Nb–O) which facilitate hydrogen transport into solid structures . This process is influenced by the reduction of niobia (Nb2O5) into metallic niobium, followed by the successive formation of magnesium-based oxides .

Pharmacokinetics

The synthesis process of magnesium niobate indicates that the compound’s bioavailability may be influenced by factors such as temperature and the presence of other compounds during synthesis .

Result of Action

The molecular and cellular effects of magnesium niobate’s action are primarily seen in its role as a promoter or catalyst in the formation of magnesium-based oxides . These oxides play a crucial role in facilitating hydrogen transport into solid structures .

Action Environment

The action, efficacy, and stability of magnesium niobate are influenced by environmental factors such as temperature and the presence of other compounds during synthesis . For instance, some forms of magnesium niobate are prepared in oxidizing conditions, while others prefer a reducing environment .

未来方向

Lead magnesium niobate (PMN) has emerged as a promising ferroelectric material due to its exceptional dielectric, electromechanical, and non-linear properties . Although challenges remain in terms of lead toxicity, synthesis, and processing, ongoing research efforts continue to push the boundaries of PMN-based materials and devices .

属性

IUPAC Name |

dimagnesium;niobium(5+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Mg.2Nb.7O/q2*+2;2*+5;7*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMQWEHVVUJOBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mg+2].[Nb+5].[Nb+5] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mg2Nb2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12163-26-7 | |

| Record name | Magnesium niobium oxide (MgNb2O6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012163267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium diniobate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Calcium;4-[[4-(2-methylanilino)-2,4-dioxobutyl]diazenyl]-3-nitrobenzenesulfonate](/img/no-structure.png)